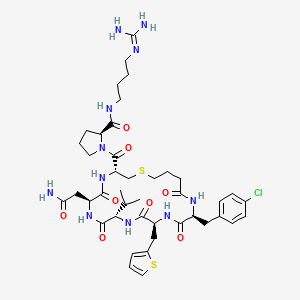
Velmupressin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Velmupressin is a synthetic peptide compound that acts as a potent, selective, and short-acting agonist of the vasopressin V2 receptor. It has a molecular formula of C42H60ClN11O8S2 and a molecular weight of 946.58 g/mol . This compound is primarily investigated for its potential therapeutic applications in treating conditions such as nocturia and polyuria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Velmupressin is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain, followed by cyclization to create the thioether linkage. The key steps include:
Peptide Coupling: The amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Cyclization: The linear peptide is cyclized to form the thioether linkage, which is crucial for the biological activity of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Velmupressin undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at specific amino acid residues to modify its structure and activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of the thiol group can lead to the formation of disulfide-linked dimers .
Aplicaciones Científicas De Investigación
Velmupressin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in regulating water balance and kidney function through its action on the vasopressin V2 receptor.
Medicine: Potential therapeutic applications in treating conditions such as nocturia and polyuria.
Mecanismo De Acción
Velmupressin exerts its effects by binding to and activating the vasopressin V2 receptor, a G protein-coupled receptor located in the kidney. This activation leads to the following molecular events:
Activation of Adenylate Cyclase: The binding of this compound to the V2 receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.
Protein Kinase A Activation: Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates target proteins involved in water reabsorption.
Aquaporin-2 Trafficking: PKA-mediated phosphorylation promotes the trafficking of aquaporin-2 water channels to the apical membrane of renal collecting duct cells, increasing water reabsorption and reducing urine output.
Comparación Con Compuestos Similares
Velmupressin is compared with other vasopressin analogs, such as desmopressin and terlipressin, which also target the vasopressin receptors. The key differences include:
Selectivity: this compound is highly selective for the V2 receptor, whereas desmopressin and terlipressin have broader receptor selectivity.
Duration of Action: this compound has a shorter duration of action compared to desmopressin, making it suitable for conditions requiring rapid but transient effects.
Therapeutic Applications: While desmopressin is commonly used for treating diabetes insipidus and bedwetting, this compound is primarily investigated for nocturia and polyuria
List of Similar Compounds
- Desmopressin
- Terlipressin
- Vasopressin
Propiedades
Número CAS |
1647119-61-6 |
|---|---|
Fórmula molecular |
C₄₂H₆₀ClN₁₁O₈S₂ |
Peso molecular |
946.58 |
Nombre IUPAC |
(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H60ClN11O8S2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48)/t28-,29-,30-,31-,32-,35-/m0/s1 |
SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)NCCCCN=C(N)N)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















